![molecular formula C21H25N5O3S B2689790 N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide CAS No. 1021218-04-1](/img/no-structure.png)
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide” is a chemical compound . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .Applications De Recherche Scientifique
Antiviral Activity
PSI-7977 exhibits potent antiviral effects against hepatitis C virus (HCV). It acts as a nucleotide analog inhibitor, targeting the HCV RNA-dependent RNA polymerase (NS5B). By incorporating into the growing viral RNA chain, PSI-7977 disrupts viral replication, ultimately reducing viral load. Clinical trials have shown promising results, making it a potential therapy for chronic HCV infection .
Anticancer Potential
Research suggests that PSI-7977 may have anticancer properties. It inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in guanine nucleotide biosynthesis. By disrupting guanine synthesis, PSI-7977 affects cancer cell proliferation. Preclinical studies indicate its efficacy against certain cancers, including hepatocellular carcinoma and lymphoma .
Anti-Inflammatory Effects
In addition to its antiviral and anticancer activities, PSI-7977 demonstrates anti-inflammatory effects. It modulates immune responses by suppressing pro-inflammatory cytokines. Animal studies using carrageenan-induced rat paw edema models have shown its potential as an anti-inflammatory agent .
Metabolic Disorders
PSI-7977’s impact on metabolic disorders is an emerging area of research. It may influence lipid metabolism and improve insulin sensitivity. Studies in animal models suggest that it could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes .
Neuroprotection
Some investigations explore PSI-7977’s neuroprotective effects. It may enhance neuronal survival and reduce oxidative stress. While more research is needed, its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants attention .
Drug Design and Discovery
Researchers have used PSI-7977 as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with improved pharmacological properties. These efforts include optimizing antiviral activity, reducing toxicity, and enhancing bioavailability .
Orientations Futures
The future directions for the study of this compound could include further investigation of its biological activities, as suggested by studies on similar compounds . Additionally, the development of new synthetic methods and the exploration of its potential applications in various fields could be areas of future research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indazole-3-carboxylic acid", "3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide as a white solid." ] } | |
Numéro CAS |
1021218-04-1 |
Nom du produit |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
Formule moléculaire |
C21H25N5O3S |
Poids moléculaire |
427.52 |
Nom IUPAC |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |
Clé InChI |
BTWGNHBFUHHWMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



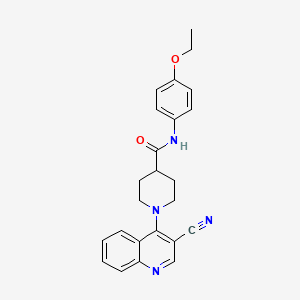
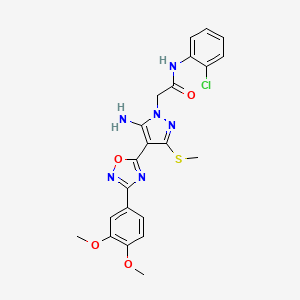


![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
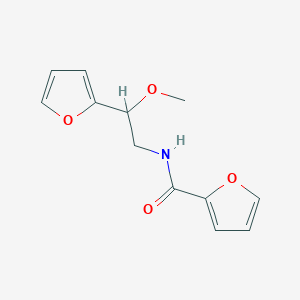
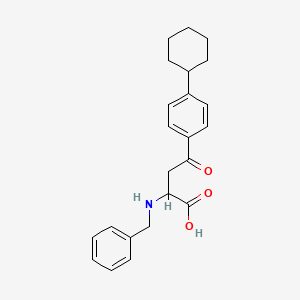
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2689718.png)
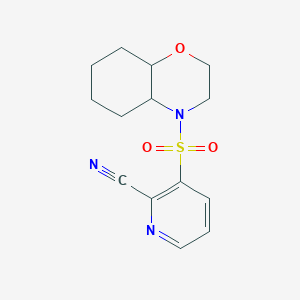
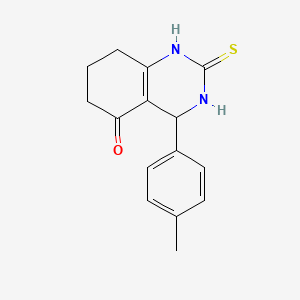
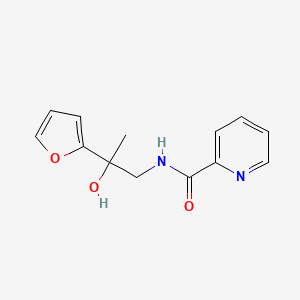
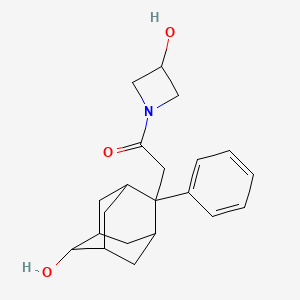
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)